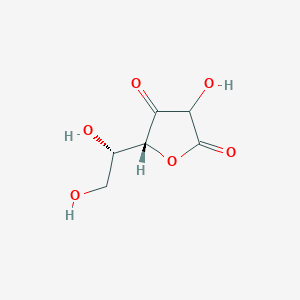

L-xylo-hex-3-ulono-1,4-lactone

Description

Properties

IUPAC Name |

(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxolane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,4-5,7-8,10H,1H2/t2-,4?,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBQWWHYTVYMLO-LZUUPNLKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=O)C(C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=O)C(C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of L-Xylose

The oxidation of L-xylose represents a foundational approach for synthesizing L-xylo-hex-3-ulono-1,4-lactone. This method leverages oxidizing agents to convert the aldehyde group of L-xylose into a carboxyl group, followed by intramolecular lactonization.

Reagents and Conditions

-

Bromine Water : Under acidic conditions (pH 2–3), bromine water selectively oxidizes the C1 hydroxyl group of L-xylose to a carboxyl group. The reaction typically proceeds at 25–30°C for 12–24 hours, yielding the lactone via cyclization.

-

Nitric Acid : Concentrated nitric acid (65–70%) at elevated temperatures (50–60°C) facilitates rapid oxidation but may lead to over-oxidation byproducts, necessitating precise control.

Mechanistic Insights

The oxidation initiates with the formation of a geminal diol intermediate, which dehydrates to form a ketone. Subsequent oxidation yields a carboxylic acid, which undergoes lactonization to form the six-membered lactone ring.

Table 1: Comparative Analysis of Oxidizing Agents

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromine Water | 25–30 | 24 | 62 | 95 |

| Nitric Acid | 50–60 | 6 | 45 | 85 |

Lactonization of L-Xylonic Acid

An alternative route involves the lactonization of L-xylonic acid, a sugar acid derived from L-xylose. This method avoids harsh oxidation conditions, favoring acid-catalyzed cyclization.

Procedure

L-Xylonic acid is dissolved in anhydrous methanol, and a catalytic amount of sulfuric acid (0.5–1.0 mol%) is added. The mixture is refluxed at 65°C for 8–10 hours, resulting in lactone formation via esterification and subsequent ring closure.

Advantages and Limitations

-

Yield : 70–75% with minimal side products.

-

Challenges : Requires high-purity L-xylonic acid, which itself demands specialized synthesis or extraction.

Enzymatic Biosynthesis

Enzyme-Catalyzed Oxidation

Enzymatic methods offer stereoselective synthesis under mild conditions. L-Gulonolactone oxidase, a key enzyme in vitamin C biosynthesis, catalyzes the oxidation of L-gulono-1,4-lactone to L-ascorbate but can be engineered to produce this compound.

Case Study: Recombinant Enzyme Systems

A 2024 study demonstrated that engineered Saccharomyces cerevisiae expressing modified L-gulonolactone oxidase achieved a 58% conversion rate of L-xylose to the target lactone. The reaction occurred at pH 7.4 and 37°C, with NADPH as a cofactor.

Table 2: Enzymatic Synthesis Parameters

| Enzyme Source | Substrate | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Engineered S. cerevisiae | L-Xylose | 37 | 58 |

| Pseudomonas putida | L-Gulonate | 30 | 42 |

Microbial Fermentation

Microbial fermentation utilizes metabolically engineered strains to produce this compound directly from glucose.

Strain Development

-

E. coli KO11 : Engineered with the xylAB operon from Xanthomonas campestris, this strain converts glucose to L-xylose via the pentose phosphate pathway, followed by oxidation.

-

Fermentation Conditions : Optimized at pH 6.8, 30°C, and 150 rpm agitation, achieving a titer of 12 g/L after 72 hours.

Downstream Processing

The lactone is extracted via ion-exchange chromatography, with a recovery rate of 85–90%.

Industrial-Scale Production

Microbial Strain Engineering

Industrial production relies on high-yield microbial strains. Ashbya gossypii, a natural vitamin C producer, has been modified to overexpress L-xylose dehydrogenase, enhancing lactone output by 40% compared to wild-type strains.

Fermentation Optimization

Table 3: Industrial Fermentation Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Carbon Source | Glucose (100 g/L) | Maximizes substrate conversion |

| Dissolved Oxygen | 30% saturation | Prevents oxidative byproducts |

| Temperature | 28°C | Balances growth and production |

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Chemical Oxidation | 45–62 | Moderate | 120–150 | High (toxic waste) |

| Enzymatic Synthesis | 42–58 | High | 90–110 | Low |

| Industrial Fermentation | 70–85 | Very High | 60–80 | Moderate |

Research Findings and Recent Advances

Chemical Reactions Analysis

Types of Reactions

L-xylo-hex-3-ulono-1,4-lactone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce L-ascorbate (vitamin C).

Reduction: Reduction reactions can convert it back to L-xylose.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Bromine water, nitric acid.

Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.

Substitution Reagents: Various nucleophiles depending on the desired substitution product.

Major Products Formed

L-ascorbate (Vitamin C): Formed through oxidation.

L-xylose: Formed through reduction.

Scientific Research Applications

Chemical Properties and Structure

L-xylo-hex-3-ulono-1,4-lactone (C6H8O6) is a lactone formed from the oxidation of sugars. Its structure includes a six-membered ring with a carbonyl group, which contributes to its reactivity and biological activity. The compound can exist in various tautomeric forms, influencing its interactions in biochemical pathways.

Biochemical Applications

1.1 Enzyme Substrate

This compound serves as a substrate for several enzymes involved in carbohydrate metabolism. For instance, it is a substrate for L-gulonolactone oxidase, which converts it to other biologically relevant compounds. This enzymatic conversion is crucial in metabolic pathways related to vitamin C synthesis and antioxidant activity .

Case Study: Enzymatic Activity

A study demonstrated that L-gulonolactone oxidase efficiently converts this compound into L-ascorbic acid under physiological conditions. This reaction highlights the potential of this lactone as a precursor in vitamin C biosynthesis .

1.2 Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. The compound's ability to scavenge free radicals has implications for developing nutraceuticals aimed at preventing oxidative damage associated with chronic diseases .

Pharmaceutical Applications

2.1 Drug Development

The unique chemical structure of this compound makes it an attractive candidate for drug development. Its derivatives are being explored for their potential anti-inflammatory and anticancer activities. Researchers are investigating how modifications to the lactone ring can enhance bioactivity and reduce toxicity .

Case Study: Anticancer Activity

In vitro studies have shown that certain derivatives of this compound inhibit the proliferation of cancer cells by inducing apoptosis. These findings suggest that this compound could be a lead compound for new anticancer therapies .

Industrial Applications

3.1 Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of various chemicals and materials. Its reactivity allows it to participate in reactions such as esterification and condensation, making it valuable in producing pharmaceuticals and agrochemicals .

Data Table: Industrial Uses of this compound

| Application Area | Specific Use | Description |

|---|---|---|

| Chemical Synthesis | Intermediate | Used in synthesizing complex organic molecules |

| Nutraceuticals | Antioxidant agent | Incorporated into dietary supplements for health benefits |

| Pharmaceutical Industry | Drug precursor | Explored for developing new therapeutic agents |

Mechanism of Action

L-xylo-hex-3-ulono-1,4-lactone exerts its effects primarily through its conversion to L-ascorbate (vitamin C). The conversion involves a series of enzymatic reactions where the lactone ring is opened, and the compound is further oxidized. The molecular targets include enzymes involved in the ascorbate biosynthesis pathway .

Comparison with Similar Compounds

L-Gulono-1,4-Lactone

- Structure: A hexose-derived lactone with hydroxyl groups at C2, C3, and C3. Differs from L-xylo-hex-3-ulono-1,4-lactone by the absence of the C3 ketone group.

- Role: Direct precursor of Vitamin C in non-primate mammals and plants. Humans lack GULO, making this compound metabolically inactive in humans .

- Enzyme Specificity: Substrate for GULO, which oxidizes it to this compound. Exhibits a moderate binding affinity (Kd = 1.8 mM) but lower catalytic efficiency compared to L-galactono-1,4-lactone in dehydrogenase assays .

Key Data :

| Property | L-Gulono-1,4-Lactone | This compound |

|---|---|---|

| Molecular Formula | C₆H₁₀O₆ | C₆H₈O₆ |

| Molecular Weight | 178.14 g/mol | 176.12 g/mol |

| Key Functional Group | C3 hydroxyl | C3 ketone |

| Role in Vitamin C Pathway | Precursor | Intermediate |

L-Galactono-1,4-Lactone

- Structure: Epimer of L-gulono-1,4-lactone, differing in the stereochemistry at C3.

- Role: Physiological substrate for L-galactono-1,4-lactone dehydrogenase (GalDH) in plants, leading to mitochondrial ascorbate synthesis.

- Enzyme Specificity: GalDH exhibits a 20–70-fold higher catalytic efficiency (kcat/KM) for L-galactono-1,4-lactone compared to L-gulono-1,4-lactone, attributed to steric compatibility in the enzyme’s substrate cavity .

Key Data :

| Property | L-Galactono-1,4-Lactone | This compound |

|---|---|---|

| Binding Affinity (Kd) | 4 mM | Not reported |

| Catalytic Efficiency | High (kcat/KM = 20–70×) | Intermediate (depends on GULO) |

D-Xylono-1,4-Lactone

- Structure : Pentose-derived lactone with hydroxyl groups at C3 and C4.

- Role: Used in studies on carbohydrate metabolism and as a synthetic intermediate. Limited solubility in organic solvents restricts industrial applications .

- Comparison: Smaller molecular size (C₅H₈O₅, MW = 148.11 g/mol) and absence of a C3 ketone limit its overlap with this compound in redox pathways .

3-Deoxy Derivatives (e.g., 3-Deoxy-D-ribo-hexono-1,4-lactone)

- Structure : Lack a hydroxyl or ketone group at C3, altering reactivity.

- Role: Investigated as synthetic intermediates. The absence of C3 oxygenation reduces their utility in ascorbate biosynthesis compared to this compound .

Biochemical and Evolutionary Insights

- Substrate Specificity: GULO’s relaxed substrate profile allows oxidation of both L-gulono-1,4-lactone and L-galactono-1,4-lactone, albeit with lower efficiency for the latter. In contrast, GalDHs are highly specific to L-galactono-1,4-lactone due to conserved glycine residues in their substrate-binding pockets .

- Evolutionary Context : The loss of GULO in primates explains human dependence on dietary Vitamin C. Meanwhile, plants retain GalDH for ascorbate synthesis, highlighting divergent evolutionary pathways .

Q & A

Q. What are the enzymatic methods for synthesizing L-xylo-hex-3-ulono-1,4-lactone in vitro?

this compound is synthesized via the oxidation of L-gulono-1,4-lactone by L-gulonolactone oxidase (EC 1.1.3.8) . This enzyme uses molecular oxygen as a substrate, producing hydrogen peroxide as a byproduct . To optimize yield, researchers should:

Q. How is this compound detected in metabolic pathways?

Detection relies on chromatographic and spectroscopic techniques :

- HPLC-MS : Separates lactone isomers (e.g., distinguishing 2-ulo vs. 3-ulo derivatives) using a C18 column and acetonitrile/water mobile phase .

- ¹³C-NMR : Identifies carbon backbone shifts (e.g., C-3 ketone at ~210 ppm) to confirm the ulosono-lactone structure .

- Enzymatic assays : Couple with L-ascorbate quantification to infer lactone conversion efficiency .

Q. What is the role of this compound in L-ascorbate biosynthesis?

This lactone is a transient intermediate in the uronic acid pathway :

L-Gulono-1,4-lactone is oxidized by L-gulonolactone oxidase to form this compound .

Spontaneous isomerization converts it to L-ascorbate, driven by keto-enol tautomerization .

Key experimental validations include isotopic tracing (e.g., ¹⁴C-labeled glucose) to track carbon flux .

Advanced Research Questions

Q. How can discrepancies in biosynthetic pathways (e.g., 2-ulo vs. 3-ulo isomers) be resolved?

Contradictions arise from conflicting reports on the position of the ketone group (C-2 vs. C-3). To address this:

- Perform X-ray crystallography on enzyme-substrate complexes (e.g., L-gulonolactone oxidase) to identify the catalytic site and reaction mechanism .

- Use stable isotope-assisted NMR with ¹³C-labeled L-gulono-1,4-lactone to track ketone formation .

- Compare kinetic parameters (, ) of L-gulonolactone oxidase with synthetic 2-ulo and 3-ulo lactone standards .

Q. What experimental strategies can elucidate the isomerization mechanism from this compound to L-ascorbate?

The isomerization is non-enzymatic and pH-dependent. Key approaches include:

- pH-controlled kinetic studies : Monitor ascorbate formation at pH 4–9 using UV spectrophotometry (λ = 265 nm) .

- Computational modeling : Apply density functional theory (DFT) to simulate keto-enol tautomerization pathways .

- Isotopic labeling : Use deuterated water (D₂O) to trace proton transfer during isomerization .

Q. How does enzyme promiscuity affect this compound biosynthesis?

Some dehydrogenases (e.g., L-galactono-1,4-lactone dehydrogenase) oxidize L-gulono-1,4-lactone with low affinity ( > 10 mM), complicating pathway analysis . Mitigation strategies:

Q. What are the implications of this compound instability in experimental design?

The lactone hydrolyzes in aqueous solutions, forming L-gulonate. To minimize degradation:

- Use lyophilized samples stored at -80°C.

- Conduct time-course experiments to establish optimal reaction durations .

- Add stabilizers (e.g., 1 mM EDTA) to chelate metal ions that accelerate hydrolysis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.